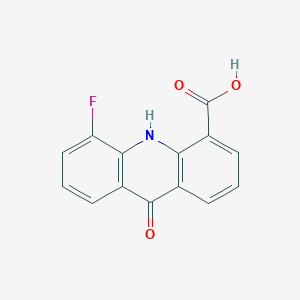

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

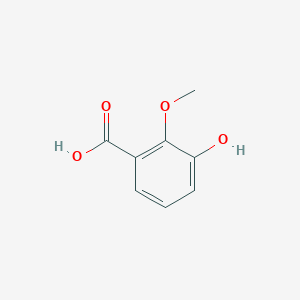

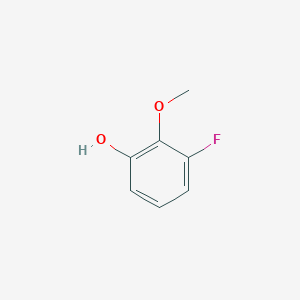

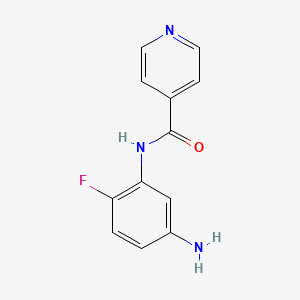

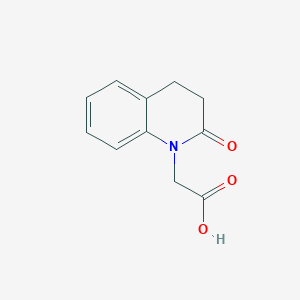

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a chemical compound with the molecular formula C14H8FNO3 . It is a derivative of acridine, a class of compounds known for their biological activities .

Synthesis Analysis

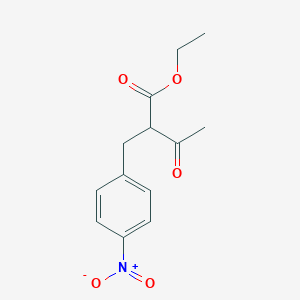

The synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids, which are precursors to the compound , can be achieved via the Jourdan-Ullmann Reaction of Anthranilic Acids and Methyl 2-Iodobenzoates .Molecular Structure Analysis

The molecular structure of this compound includes a 9,10-dihydroacridine ring with a fluoro substituent at the 5-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C14H8FNO3/c15-10-6-2-4-8-12 (10)16-11-7 (13 (8)17)3-1-5-9 (11)14 (18)19/h1-6H, (H,16,17) (H,18,19) .Wissenschaftliche Forschungsanwendungen

Photomechanical Materials

Improved Solid-State Photomechanical Materials by Fluorine Substitution : Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) were synthesized and characterized, showing variations in their photomechanical properties. Among these, 4-fluoro-9-anthracene carboxylic acid (4F-9AC) exhibited rapid photomechanical recovery, potentially making it suitable for applications where quick response to light is desired. This research explores the photomechanical response of fluorinated derivatives, opening doors to new material applications in fields requiring controlled light-induced mechanical motions (Zhu et al., 2014).

Fluorescent Probes

Aromatization of 9,10-Dihydroacridine Derivatives : Research identified compound 2H, 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, as a rapid-responding fluorescent probe for selectively detecting peroxynitrite (ONOO-) with significant selectivity and sensitivity. This discovery contributes to the development of more effective probes for detecting critical molecular and ionic species, with potential applications in various scientific and medical fields (Li et al., 2017).

Antimicrobial Research

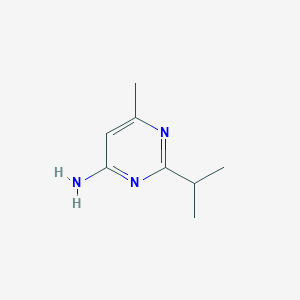

Synthesis of Fluorinated Naphthyridine Derivatives : Novel fluorinated naphthyridine derivatives were synthesized and evaluated for antimycobacterial activities against various Mycobacterium strains. One particular derivative exhibited potent antimycobacterial activity, highlighting the significance of fluorinated compounds in developing new treatments for mycobacterial infections (Dinakaran et al., 2008).

Fluorescence in Carbon Dots

Carbon Dots with High Fluorescence Quantum Yield : This study focused on the fluorescence origins of carbon dots (N,S-CDs), identifying organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary contributors to their high fluorescence. This insight can enhance the understanding and application of carbon dots in areas like bioimaging and nanotechnology (Shi et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-9-oxo-10H-acridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUASPKZTXJPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548764 |

Source

|

| Record name | 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

CAS RN |

98370-46-8 |

Source

|

| Record name | 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)

![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)